molecular formula C13H11N5O2S B2770689 (Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035003-90-6

(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2770689
M. Wt: 301.32
InChI Key: ILILFJHLNVDZGQ-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound with a complex structure. It contains a triazolopyrazine ring, a thiophene group, and an acrylamide moiety. The “Z” in its name indicates the cis configuration around the double bond.



Molecular Structure Analysis

The molecular formula of this compound is C₁₄H₁₀N₆O₂S . Its structural formula can be visualized as follows:


   H
\
N
/ \
H--C C--C--C
\ / |
N S
/ \ |
H N--C
/
O

The triazolopyrazine ring, thiophene, and acrylamide components contribute to its overall structure.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t retrieve detailed physical and chemical properties. However, these would include solubility, melting point, boiling point, and stability.


Scientific Research Applications

Synthesis and Characterization

Researchers have developed new heterocyclic compounds, including those similar to "(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide," demonstrating the compound's versatility in synthesizing bioactive sulfonamide thiazole derivatives with potential insecticidal properties against cotton leafworms Soliman et al., 2020. This work emphasizes the compound's utility in agricultural pest control.

Potential Antifungal and Antimicrobial Agents

Studies have also focused on the synthesis of new heterocycles derived from acrylamide derivatives, showcasing their potent antifungal activities. Such research suggests that compounds structurally related to "(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide" could serve as effective antifungal and antimicrobial agents Gomha & Abdel‐Aziz, 2012.

Biomedical Research

The compound and its derivatives have been implicated in biomedical research, with studies exploring their potential as antimicrobial agents. For instance, thiophene-based heterocycles have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the broad potential of these compounds in developing new antimicrobial treatments Mabkhot et al., 2016.

Anticonvulsant and Analgesic Activities

Further research has identified anticonvulsant activities in related triazolo[4,3-a] pyrazines, highlighting the potential of such compounds in developing treatments for neurological disorders Kelley et al., 1995. Additionally, derivatives of acrylamide have shown promise in analgesic and antiparkinsonian activities, underscoring the compound's potential in pain management and neurodegenerative disease treatment Amr et al., 2008.

Safety And Hazards

As no safety data is available, caution should be exercised when handling or working with this compound. Always follow proper laboratory safety protocols.


Future Directions

Research on this compound could focus on:



  • Biological activity : Investigate its potential as a drug candidate.

  • Synthetic optimization : Develop efficient synthetic routes.

  • Structural modifications : Explore derivatives for improved properties.


Remember that further literature review is essential to fill in the gaps and provide a more comprehensive analysis. 📚🔬


properties

IUPAC Name

(Z)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-11(4-3-9-2-1-7-21-9)15-8-10-16-17-12-13(20)14-5-6-18(10)12/h1-7H,8H2,(H,14,20)(H,15,19)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILILFJHLNVDZGQ-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

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